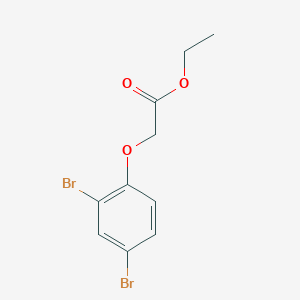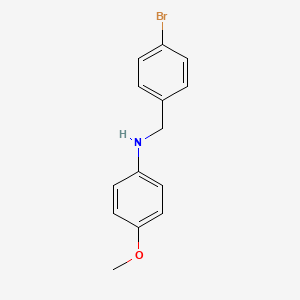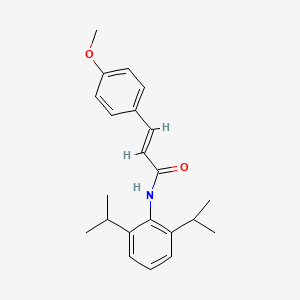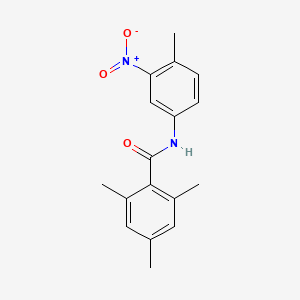
5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, including those like 5-(3-bromo-4-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, play a crucial role in medicinal chemistry and materials science due to their diverse biological activities and application in material synthesis. They are synthesized through various methods that involve the manipulation of pyrimidine rings with different substituents to achieve desired properties and functions.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves nucleophilic reactions with various reagents to introduce different substituents into the pyrimidine ring. For example, Kinoshita et al. (1992) describe the reactions of bromoalkyl pyrimidinediones with nucleophiles like sodium methoxide and silver nitrate, leading to the preparation of debrominated derivatives and di-substituted compounds, demonstrating a range of possible modifications to the pyrimidine core (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. Studies by Zhu and Qiu (2011) on Schiff bases related to pyrimidine derivatives provide insights into the crystal structures, showcasing the importance of intermolecular interactions and configuration of the C=N double bonds in determining the molecular assembly and properties of such compounds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and bromination, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of the pyrimidine core for specific applications. For instance, the synthesis and transformation of diazomethyl uracil into annulated pyrimidinediones through thermolysis and catalytic reactions illustrate the versatility of pyrimidine chemistry in generating complex structures (Zhang, Kulesza, Rani, Bernet, & Vasella, 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for the application of pyrimidine derivatives in material science and pharmaceuticals. The synthesis and solid-state fluorescence properties of novel benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides by Yokota et al. (2012) highlight the impact of molecular structure on the optical properties of pyrimidine-based compounds, which can be exploited in fluorescent materials and biological imaging applications (Yokota et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and biological activity, of pyrimidine derivatives are determined by their molecular structure. Modifications to the pyrimidine core can lead to compounds with varied biological activities, including antiviral, antibacterial, and antitumor properties. The exploration of pyrimidine derivatives as inhibitors of dihydrofolate reductase by Rosowsky, Forsch, and Queener (2002) showcases the potential of pyrimidine-based compounds in the development of new therapeutic agents (Rosowsky, Forsch, & Queener, 2002).
特性
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S/c1-18-9-3-2-6(5-8(9)13)4-7-10(16)14-12(19)15-11(7)17/h2-5H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXRCKDEXVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)

![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)
